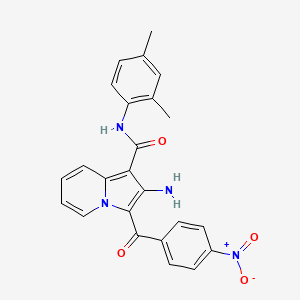
2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Attachment of the 2,4-dimethylphenyl group: This can be done via Friedel-Crafts alkylation or acylation.
Addition of the 4-nitrobenzoyl group: This step might involve acylation reactions using 4-nitrobenzoyl chloride.
Formation of the carboxamide group: This can be achieved through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or phenyl groups.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Oxidized derivatives of the amino or phenyl groups.
Reduction products: Amino derivatives from the reduction of the nitro group.
Substitution products: Various substituted derivatives depending on the reagents used.
科学研究应用
Medicinal chemistry: As a lead compound for the development of new drugs.
Biological research: Studying its effects on biological systems.
Industrial applications: Potential use in the synthesis of other complex organic molecules.
作用机制
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide: can be compared with other indolizine derivatives.
Unique features: The presence of the 4-nitrobenzoyl group and the specific substitution pattern on the indolizine core.
Highlighting Uniqueness
Structural uniqueness: The combination of functional groups and their positions.
Biological activity: Potential differences in biological activity compared to other indolizine derivatives.
生物活性
The compound 2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by an indolizine core and various substituents, including a nitrobenzoyl group and a dimethylphenyl moiety. Its chemical formula can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activities. For instance, research on indole-2-carboxamides has demonstrated their cytotoxic effects against various cancer cell lines.
Case Studies
-
Indole-2-Carboxamide Derivatives :
- A study evaluated several indole derivatives against pediatric glioblastoma KNS42 cells, revealing IC50 values ranging from 2.34 to 9.06 μM for different analogues. The most potent compounds showed marked inhibition of cell viability and proliferation .
- The compound 8c exhibited an IC50 of 3.41 μM against KNS42 cells, indicating strong potential for further development in cancer therapy .
- Mechanism of Action :
Antimicrobial Activity
In addition to its antitumor properties, there is evidence suggesting that related compounds possess antimicrobial activity.
Research Findings
- Bacterial RNA Polymerase Inhibition :
- Compounds structurally similar to the target molecule have been shown to inhibit bacterial RNA polymerase, which is crucial for bacterial survival. The modifications in the amide linkages significantly enhanced their antimicrobial efficacy .
- The best antimicrobial activity was observed with MIC values as low as 4 μg/mL when specific structural features were optimized .
Data Summary
The following table summarizes key findings regarding the biological activity of related compounds:
属性
IUPAC Name |
2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-14-6-11-18(15(2)13-14)26-24(30)20-19-5-3-4-12-27(19)22(21(20)25)23(29)16-7-9-17(10-8-16)28(31)32/h3-13H,25H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTJAERJCUQFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














